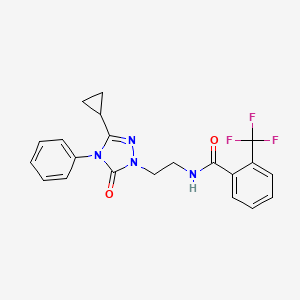

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N4O2/c22-21(23,24)17-9-5-4-8-16(17)19(29)25-12-13-27-20(30)28(15-6-2-1-3-7-15)18(26-27)14-10-11-14/h1-9,14H,10-13H2,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGCWNYMDBTFOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)C4=CC=CC=C4C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the triazole ring and trifluoromethyl group suggests various pharmacological applications, particularly in antimicrobial and anticancer therapies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 418.5 g/mol. Its structure includes a triazole moiety, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 418.5 g/mol |

| CAS Number | 1396707-19-9 |

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown activity against a range of bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The compound may similarly demonstrate effectiveness against these pathogens due to its structural characteristics.

Anticancer Potential

The triazole ring has been associated with anticancer activity. Studies have highlighted that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of enzyme activities and interference with cellular signaling pathways . The specific compound may target cancer cells by inducing apoptosis or inhibiting tumor growth.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The trifluoromethyl group is known to enhance lipophilicity and bioavailability, potentially increasing the compound's efficacy against target cells .

Case Studies

Recent studies have focused on synthesizing and evaluating the biological activities of various triazole derivatives:

- Antibacterial Screening : A series of triazole compounds were synthesized and screened for their antibacterial activity. Compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 µg/mL against S. aureus and other Gram-positive bacteria .

- Antifungal Activity : Triazole derivatives have also been tested against fungal strains such as Candida albicans, showing promising antifungal properties with MIC values significantly lower than traditional antifungal agents .

- In Vivo Studies : Animal models have demonstrated that certain triazole compounds can reduce tumor size in xenograft models, indicating their potential as anticancer agents .

Scientific Research Applications

Biological Activities

The compound has been studied for various biological activities, including:

1. Antimicrobial Activity

- Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The presence of the triazole moiety in this compound suggests potential effectiveness against bacterial and fungal infections due to its ability to interfere with microbial cell wall synthesis and function .

2. Anti-inflammatory Properties

- In silico studies have shown that derivatives of triazole compounds can act as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which is crucial in the inflammatory pathway. The docking studies suggest that this compound may possess anti-inflammatory activity by inhibiting such pathways .

3. Anticancer Potential

- The triazole scaffold is known for its anticancer properties. Compounds similar to N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide have shown efficacy in preclinical models against various cancer cell lines. These compounds may induce apoptosis in cancer cells through multiple mechanisms .

Case Studies

Several studies have documented the synthesis and evaluation of similar compounds:

Case Study 1: Synthesis and Biological Assessment

- A study synthesized various triazole derivatives and evaluated their biological activities against cancer cell lines. The results indicated that specific modifications to the triazole structure significantly enhanced anticancer activity .

Case Study 2: Molecular Docking Studies

- Molecular docking simulations were performed on a series of triazole derivatives to predict their binding affinity to target proteins involved in inflammation and cancer progression. This study highlighted the potential of modifying the side chains of triazoles to optimize their biological activity .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide?

A three-step approach is commonly employed:

Triazole Core Formation : Cyclocondensation of thiosemicarbazides with cyclopropane carbonyl chloride under reflux (ethanol, 5–10 h) to generate the 1,2,4-triazol-5-one intermediate.

Ethyl-Linker Introduction : Alkylation using 2-bromoethyl trifluoromethylbenzamide in DMF with K₂CO₃ as a base.

Benzamide Coupling : Amide bond formation via EDC/HOBt-mediated coupling of the triazole intermediate with 2-(trifluoromethyl)benzoic acid.

Key Validation: Monitor reaction progress by TLC and confirm purity via HPLC (C18 column, acetonitrile/water gradient). Yield optimization requires strict anhydrous conditions .

Q. How should researchers characterize this compound’s structure and purity?

Use a combination of:

- Spectroscopy :

- ¹H/¹³C NMR : Identify protons on the cyclopropyl (δ ~1.2–1.8 ppm, multiplet), trifluoromethyl (δ ~120–125 ppm, quartet in ¹³C), and triazole carbonyl (δ ~165–170 ppm).

- IR : Confirm the presence of C=O (1670–1700 cm⁻¹) and triazole C=N (1550–1600 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺.

- Elemental Analysis : Match calculated vs. observed C/H/N percentages (±0.3% tolerance) .

Q. What crystallographic tools are suitable for resolving structural ambiguities?

- Single-Crystal X-ray Diffraction : Use SHELX (for refinement) and WinGX (for data processing) to determine bond angles, dihedral distortions, and hydrogen-bonding networks.

- ORTEP Visualization : Illustrate anisotropic displacement parameters to confirm stereochemistry and assess crystal packing stability .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR splitting) be resolved?

- Dynamic Effects : Investigate rotational barriers in the ethyl linker using variable-temperature NMR (VT-NMR) to detect restricted rotation.

- Tautomerism : For triazole rings, compare DFT-calculated tautomer energies (e.g., B3LYP/6-31G*) with experimental data to identify dominant forms.

- Impurity Profiling : Use LC-MS/MS to detect by-products (e.g., unreacted intermediates or hydrolyzed trifluoromethyl groups) .

Q. What strategies optimize reaction yields when scaling up synthesis?

- Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. DMSO) for alkylation efficiency.

- Catalysis : Employ microwave-assisted synthesis to reduce reaction time (e.g., 30 min vs. 10 h under conventional heating).

- Workflow Table :

| Step | Parameter | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Alkylation | Solvent | DMF (dry, 0.1% H₂O) | +15% |

| Coupling | Catalyst | HOBt/DMAP (1:1 molar) | +20% |

Q. How can researchers address discrepancies in biological activity data across studies?

- Assay Validation : Standardize cell-based assays (e.g., IC₅₀ determination) using positive controls (e.g., known kinase inhibitors).

- Metabolite Interference : Perform stability studies (pH 7.4 buffer, 37°C) to rule out degradation products using LC-UV/HRMS.

- Structural Analogues : Compare activity with derivatives (e.g., replacing cyclopropyl with methyl) to identify pharmacophore requirements .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on the triazole’s hydrogen-bonding with catalytic lysine residues.

- ADMET Prediction : Apply SwissADME to assess logP (target ~2–3), permeability (Caco-2 model), and CYP450 inhibition risks.

- Electrostatic Potential Maps : Map the trifluoromethyl group’s electron-withdrawing effects to rationalize binding affinity .

Data Contradiction Analysis

Q. How to resolve conflicting solubility data in different solvent systems?

- Solubility Table :

| Solvent | Solubility (mg/mL) | Method | Reference |

|---|---|---|---|

| DMSO | 25.6 ± 1.2 | Nephelometry | Lab A |

| Ethanol | 3.2 ± 0.5 | Gravimetric | Lab B |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.